Product packaging for 3-Bromo-2,5,6-trichlorobenzoic acid(Cat. No.:CAS No. 1539650-63-9)

3-Bromo-2,5,6-trichlorobenzoic acid

Cat. No.: B2894969
CAS No.: 1539650-63-9
M. Wt: 304.35
InChI Key: HXYGQRMQEYALNN-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trichlorobenzoic acid (CID 81431071) is a halogen-rich benzoic acid derivative supplied as a high-purity research chemical for use in laboratory settings only . Its molecular formula is C 7 H 2 BrCl 3 O 2 . The compound's structure, featuring multiple halogen substituents, makes it a valuable and versatile building block in organic synthesis, particularly for constructing more complex molecules for pharmaceutical and agrochemical research . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers handling this chemical should adhere to appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrCl3O2 B2894969 3-Bromo-2,5,6-trichlorobenzoic acid CAS No. 1539650-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5,6-trichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYGQRMQEYALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539650-63-9
Record name 3-bromo-2,5,6-trichlorobenzoic acid
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Synthetic Methodologies and Chemical Transformations

Precursor-Based Synthesis Strategies

The synthesis of 3-Bromo-2,5,6-trichlorobenzoic acid can be approached from two primary perspectives: the halogenation of a pre-existing substituted benzoic acid or the functionalization of a pre-halogenated aromatic ring system.

Halogenation of Substituted Benzoic Acid Precursors

This strategy involves the sequential introduction of halogen atoms onto a benzoic acid derivative. The directing effects of the carboxyl group and the already present halogens play a crucial role in determining the position of the incoming electrophile.

The introduction of a bromine atom at a specific position on a polychlorinated benzoic acid precursor is a key step. The carboxylic acid group is a meta-director, while chlorine atoms are ortho, para-directors. In a polychlorinated ring, the positions for bromination are influenced by the interplay of these directing effects. For instance, in the synthesis of related compounds like 3-bromo-5-chlorobenzoic acid, direct bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is a common method. researchgate.net The regioselectivity can be challenging, and mixtures of isomers are often obtained.

Advanced methods for directed halogenation have been developed to overcome issues of regioselectivity. For example, palladium-catalyzed meta-C–H bromination of benzoic acid derivatives has been reported, offering a pathway to substitution patterns that are difficult to achieve through classical electrophilic substitution. nih.gov These reactions often employ a directing group to guide the catalyst to the desired position.

The introduction of chlorine atoms at specific positions is equally critical. The use of chlorosulfonic acid as both a solvent and a chlorinating agent, often in the presence of a catalyst, is a documented method for the chlorination of halogenated benzoic acids. A patented process describes the chlorination of 2-bromobenzoic acid in chlorosulfonic acid with a catalyst like ferric chloride to produce 2-bromo-3,6-dichlorobenzoic acid. google.com This suggests that a similar approach could be envisioned for the chlorination of a bromo-chlorobenzoic acid precursor to introduce the final chlorine atoms.

The table below summarizes various catalytic systems used for the regioselective halogenation of benzoic acid derivatives, which could be adapted for the synthesis of this compound.

Reaction Type Catalyst/Reagent Substrate Type Key Features Reference
Ortho-IodinationIridium(III) complexBenzoic acidsMild conditions, no additives required. acs.org
Meta-BrominationPalladium(II) acetateBenzoic acid derivativesOvercomes ortho/para selectivity of classical methods. nih.gov
ChlorinationFerric chloride in Chlorosulfonic acid2-Bromobenzoic acidDirected chlorination. google.com

Carboxylic Acid Functionalization of Halogenated Aromatics

An alternative synthetic route involves the preparation of a fully halogenated aromatic precursor, followed by the introduction of the carboxylic acid group.

One of the most common methods for converting a methyl or substituted methyl group on an aromatic ring to a carboxylic acid is through oxidation. In the context of polyhalogenated compounds, the oxidation of a corresponding benzotrichloride (B165768) is a viable and industrially relevant method. For example, the commercial production of benzoic acid has involved the hydrolysis of benzotrichloride. googleapis.com Similarly, patents describe the synthesis of halogenated benzoic acids, such as 5-bromo-2-chlorobenzoic acid, through the hydrolysis of the corresponding 2-chloro-5-bromobenzotrichloride under acidic conditions. thieme-connect.com This suggests that 3-bromo-2,5,6-trichlorobenzotrichloride would be a direct precursor to the target molecule. The hydrolysis is typically carried out using water or an acid, such as sulfuric acid. nih.gov

The table below outlines examples of the oxidation of substituted aromatics to benzoic acids.

Precursor Oxidizing Agent/Conditions Product Reference
BenzotrichlorideCalcium hydroxide (B78521) in water, then HClBenzoic acid googleapis.com
2-Chloro-5-bromobenzotrichlorideAcidic hydrolysis5-Bromo-2-chlorobenzoic acid thieme-connect.com
2,4,6-TrichlorobenzotrichlorideSulfuric acid2,4,6-Trichlorobenzoic acid nih.gov

Multi-Step Synthetic Pathways

Given the high degree of substitution, a multi-step synthesis is the most practical approach for preparing this compound. A plausible synthetic sequence would involve a series of controlled halogenation and functional group transformation steps.

One potential pathway could start with a readily available dichlorobenzoic acid, for example, 2,5-dichlorobenzoic acid. The synthesis could proceed as follows:

Chlorination of 2,5-dichlorobenzoic acid: The first step would be the introduction of a third chlorine atom. Based on the directing effects of the carboxyl group (meta) and the chlorine atoms (ortho, para), chlorination would be expected to occur at the 6-position, yielding 2,5,6-trichlorobenzoic acid. This reaction would likely require a Lewis acid catalyst and a suitable chlorinating agent.

Bromination of 2,5,6-trichlorobenzoic acid: The subsequent step would be the bromination of the trichlorinated intermediate. The available position for electrophilic attack is the 3-position. The strong deactivating effect of the three chlorine atoms and the carboxyl group would make this a challenging step, likely requiring harsh conditions and a potent brominating system, such as bromine with a strong Lewis acid catalyst.

An alternative multi-step pathway could involve starting with a brominated precursor and introducing the chlorine atoms sequentially. The specific order of halogen introduction would be critical to achieving the desired final substitution pattern, and each step would need to be carefully controlled to manage regioselectivity. The development of such a synthesis would rely on a deep understanding of electrophilic aromatic substitution on highly deactivated ring systems. google.com

Exploration of Sequential Halogenation and Functional Group Interconversion

The synthesis of this compound typically involves a multi-step process, beginning with a less substituted benzoic acid derivative. A common strategy is the sequential introduction of halogen atoms, a process that requires careful control of reaction conditions to achieve the desired regiochemistry.

One plausible synthetic route starts from a readily available di- or trichlorobenzoic acid, followed by selective bromination. The directing effects of the existing chloro substituents and the carboxylic acid group play a crucial role in determining the position of the incoming bromine atom. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, often necessitating harsh reaction conditions, such as the use of strong Lewis acid catalysts and high temperatures.

Alternatively, a synthetic pathway could commence with a brominated benzoic acid, followed by sequential chlorination. For instance, the synthesis of the related 2-bromo-3,6-dichlorobenzoic acid has been reported via the chlorination of 2-bromobenzoic acid in the presence of a catalyst such as ferric chloride or aluminum chloride in a solvent like chlorosulfonic acid or concentrated sulfuric acid nih.gov. This approach highlights the feasibility of sequential halogenation in building up the complexity of the target molecule.

Functional group interconversion can also be a key strategy. For example, a suitably substituted aniline (B41778) derivative could undergo a Sandmeyer reaction to introduce the bromo or chloro substituents at specific positions. The amino group can be converted to a diazonium salt, which is then displaced by a halide. This method offers a high degree of regiocontrol, which is often difficult to achieve through direct halogenation.

Optimization of Reaction Conditions for Yield and Regioselectivity

Achieving high yield and regioselectivity in the synthesis of this compound is a significant challenge due to the potential for the formation of multiple isomers. The optimization of reaction conditions is therefore critical.

Key parameters that can be varied to control the outcome of the halogenation reactions include:

Catalyst: The choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃, I₂) can influence the reactivity and selectivity of the halogenation. purechemistry.org

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway.

Temperature: Temperature control is crucial to manage the reaction rate and prevent side reactions or the formation of undesired isomers.

Halogenating Agent: The nature of the halogenating agent (e.g., Br₂, Cl₂, N-bromosuccinimide, N-chlorosuccinimide) can also impact the selectivity of the reaction. researchgate.net

Computational modeling can be employed to predict the most likely sites of halogenation based on the electron density of the aromatic ring, thus guiding the experimental design for optimized regioselectivity.

Synthetic Accessibility of Analogues and Derivatives

The functional groups present in this compound, namely the carboxylic acid and the carbon-halogen bonds, provide multiple handles for further derivatization. This allows for the synthesis of a wide range of analogues with potentially interesting biological or material properties.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into esters and amides through standard organic transformations.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., dicyclohexylcarbodiimide) yields the corresponding ester. The synthesis of methyl esters of polychlorinated benzoic acids has been well-documented for analytical purposes, such as gas chromatography. acs.org

Reactant 1Reactant 2ProductConditions
This compoundMethanolMethyl 3-bromo-2,5,6-trichlorobenzoateAcid catalyst (e.g., H₂SO₄), heat
This compoundEthanolEthyl 3-bromo-2,5,6-trichlorobenzoateCoupling agent (e.g., DCC), room temperature

Amidation: The carboxylic acid can be activated, for example, by conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The subsequent reaction with an amine provides the desired amide. This reaction is generally high-yielding and tolerates a wide range of functional groups on the amine. Late-stage amination of complex benzoic acids has been demonstrated as a powerful tool in drug discovery. nih.gov

Reactant 1Reactant 2ProductConditions
3-Bromo-2,5,6-trichlorobenzoyl chlorideAmmonia3-Bromo-2,5,6-trichlorobenzamideAprotic solvent
3-Bromo-2,5,6-trichlorobenzoyl chlorideAnilineN-Phenyl-3-bromo-2,5,6-trichlorobenzamideBase (e.g., triethylamine)

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Derivatization

The presence of both bromo and chloro substituents on the aromatic ring opens up possibilities for selective metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition to palladium catalysts) can be exploited to achieve site-selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for the formation of C-C bonds. Selective Suzuki-Miyaura reactions on polychlorinated aromatics have been reported, demonstrating that it is possible to selectively couple at the more reactive halogen position. acs.org This would allow for the introduction of an aryl or alkyl group at the 3-position of this compound, leaving the chloro substituents intact for further transformations.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with the creation of a substituted alkene. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond would be expected to allow for selective reaction at the 3-position.

ReactionReactant 1Reactant 2Catalyst SystemPotential Product
Suzuki-MiyauraThis compound esterPhenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)3-Phenyl-2,5,6-trichlorobenzoic acid ester
HeckThis compound esterStyrenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)3-(2-Phenylvinyl)-2,5,6-trichlorobenzoic acid ester

Electroreduction of Halogenated Benzoic Acids and Derivatives

Electrochemical methods offer an alternative approach for the selective dehalogenation of polyhalogenated aromatic compounds. The reduction potential of carbon-halogen bonds depends on the nature of the halogen (C-I > C-Br > C-Cl > C-F) and the electronic environment of the aromatic ring. This difference in reduction potentials can be exploited for selective dehalogenation.

Studies on the electroreduction of halogenated aromatic compounds have shown that it is possible to selectively cleave C-Br bonds in the presence of C-Cl bonds by carefully controlling the applied potential. uantwerpen.begoogle.comeeer.org Therefore, the electroreduction of this compound could potentially lead to the formation of 2,5,6-trichlorobenzoic acid. This method provides a "traceless" way to introduce a hydrogen atom at a specific position, which can be valuable in the synthesis of complex molecules.

Process Development and Scalability Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process for the production of this compound and its derivatives requires careful consideration of several factors.

Cost and Availability of Starting Materials: The economic viability of the process is highly dependent on the cost of the starting materials and reagents.

Reaction Safety and Efficiency: Halogenation reactions can be highly exothermic and may generate corrosive byproducts. Ensuring proper heat management and the use of robust and efficient catalysts are crucial for safe and scalable production. researchgate.netkewaunee.in

Purification: The separation of the desired product from a mixture of isomers and byproducts can be challenging and costly on a large scale. The development of a highly regioselective synthesis is therefore a key objective.

Waste Management: The generation of halogenated waste streams is a significant environmental concern. The development of a process with high atom economy and the implementation of effective waste treatment protocols are essential.

Regulatory Compliance: The production of fine chemicals is subject to strict regulatory oversight. Adherence to good manufacturing practices (GMP) and other relevant regulations is mandatory.

The development of continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of halogenated aromatic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 3-Bromo-2,5,6-trichlorobenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the molecular skeleton and the electronic environment of each atom.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The structure of this compound (C₇H₂BrCl₃O₂) features a single proton attached to the aromatic ring at the C4 position. Consequently, its ¹H NMR spectrum is expected to be relatively simple, displaying a single signal.

Aromatic Proton Environment : The lone aromatic proton (H-4) would appear as a singlet in the spectrum, as there are no adjacent protons for spin-spin coupling. Its chemical shift would be significantly downfield (typically in the δ 7.5-8.5 ppm range). This downfield shift is attributed to the deshielding effects of the electron-withdrawing substituents on the ring: the three chlorine atoms, the bromine atom, and the carboxylic acid group. The cumulative inductive and resonance effects of these groups decrease the electron density around the proton, causing it to resonate at a higher frequency.

The compound lacks any aliphatic protons, so no signals would be observed in the upfield region of the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, seven distinct carbon signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the carboxyl group.

Carboxylic Carbon : The carbonyl carbon of the carboxylic acid (-COOH) is typically the most deshielded, appearing far downfield in the spectrum, generally in the δ 165-175 ppm range.

Aromatic Carbons : The six aromatic carbons will resonate in the approximate range of δ 120-145 ppm. The precise chemical shifts are influenced by the attached substituents.

Carbons bonded to halogens (C-2, C-3, C-5, C-6) : These carbons experience a direct deshielding effect from the electronegative halogens, causing their signals to appear at a lower field compared to an unsubstituted benzene ring. The carbon attached to bromine (C-3) will have a different chemical shift than those attached to chlorine (C-2, C-5, C-6).

The following table presents predicted ¹³C NMR chemical shifts based on established principles.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O165 - 175Carbonyl carbon of the carboxylic acid group, highly deshielded.
C-1135 - 145Aromatic carbon attached to the electron-withdrawing COOH group.
C-2130 - 140Attached to an electronegative chlorine atom.
C-3120 - 130Attached to the bromine atom; the effect is typically less deshielding than chlorine.
C-4130 - 140The only protonated carbon, influenced by adjacent halogens.
C-5130 - 140Attached to an electronegative chlorine atom.
C-6130 - 140Attached to an electronegative chlorine atom, adjacent to the COOH group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential information, 2D NMR experiments are crucial for confirming the specific connectivity and assigning the signals unambiguously.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this molecule, a COSY spectrum would be uninformative as there is only one proton, and therefore no H-H couplings to observe.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org An HSQC spectrum would show a single cross-peak, definitively linking the proton signal in the ¹H spectrum to the C-4 signal in the ¹³C spectrum. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for establishing long-range connectivity by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.comsdsu.edu The single proton (H-4) would show correlations to several carbons, which is vital for confirming the substitution pattern. Expected HMBC correlations for H-4 would include:

Two-bond couplings (²JCH) to C-3 and C-5.

Three-bond couplings (³JCH) to C-2 and C-6.

A potential three-bond coupling (³JCH) to C-1. Observing these specific correlations would provide unequivocal proof of the compound's structure. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Exact Mass Determination

HRESIMS is a soft ionization technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula. For this compound (C₇H₂BrCl₃O₂), the presence of multiple bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic and complex isotopic pattern in the mass spectrum. The exact mass of the monoisotopic molecular ion ([M-H]⁻ in negative ion mode) can be calculated and compared with the experimental value to confirm the elemental composition with high confidence.

Ion FormulaCalculated Monoisotopic Mass (Da)Technique
[C₇H₂⁷⁹Br³⁵Cl₃O₂]309.8199HRESIMS
[C₇H⁷⁹Br³⁵Cl₃O₂ - H]⁻308.8121HRESIMS

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

GC-MS is a hyphenated technique that separates chemical compounds in a mixture and then identifies them based on their mass spectra. Due to the low volatility of carboxylic acids, this compound typically requires derivatization before GC-MS analysis. A common method is esterification (e.g., methylation to form methyl 3-bromo-2,5,6-trichlorobenzoate) to increase volatility.

Once volatilized, the compound is ionized, often by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint. Expected fragments would include:

The molecular ion peak (M⁺).

A peak corresponding to the loss of the ester group (e.g., -OCH₃).

A peak corresponding to the loss of the entire carboxylate ester group (-COOCH₃).

Peaks resulting from the loss of halogen atoms (Br or Cl).

The characteristic isotopic patterns of bromine and chlorine would be evident in the molecular ion and all halogen-containing fragments, aiding in their identification.

This analysis is highly effective for assessing the purity of a sample and identifying any volatile impurities or byproducts from a reaction.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups present in this compound. These methods measure the vibrational modes of the molecule, which are characteristic of specific chemical bonds and structural motifs. stmarys-ca.edustmarys-ca.edu The spectrum of this compound is dominated by vibrations from the carboxylic acid group and the substituted aromatic ring.

Carboxylic Acid Group Vibrations:

O–H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300–2500 cm⁻¹. docbrown.info This broadening is a hallmark of the strong intermolecular hydrogen bonding present in the carboxylic acid dimer structure. stmarys-ca.edudocbrown.info

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretching vibration is anticipated between 1700 and 1680 cm⁻¹. docbrown.info The position of this band is influenced by conjugation with the aromatic ring and hydrogen bonding.

C–O Stretch and O–H Bend: Vibrations involving the C–O single bond and in-plane O–H bending are coupled and give rise to absorptions in the 1440–1395 cm⁻¹ and 1320–1210 cm⁻¹ regions. docbrown.info

O–H Out-of-Plane Bend: A broad band centered around 920 cm⁻¹ is characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer.

Aromatic Ring and Halogen Vibrations:

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1625–1465 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring. docbrown.info

Aromatic C–H Stretch: A weak absorption is expected above 3000 cm⁻¹, typically around 3080–3030 cm⁻¹, corresponding to the stretching of the single C-H bond on the aromatic ring. docbrown.info

C–Cl and C–Br Stretches: The carbon-halogen stretching vibrations occur at lower frequencies. C–Cl stretches typically appear in the 850-550 cm⁻¹ range, while the heavier C–Br bond vibrates at an even lower frequency, generally between 680-515 cm⁻¹. These bands can be useful for confirming the presence of the halogen substituents.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity
Aromatic C–H Stretch~3080Weak
Carboxylic Acid O–H Stretch3300–2500Very Strong, Broad
Carbonyl C=O Stretch1700–1680Strong
Aromatic C=C Stretches1625–1465Medium to Weak
Coupled C–O Stretch / O–H Bend1320–1210Medium
Carboxylic Acid O–H Out-of-Plane Bend~920Medium, Broad
C–Cl Stretch850–550Medium to Strong
C–Br Stretch680–515Medium to Strong

In the solid state, benzoic acid and its derivatives almost universally form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. This is the most stable conformation. The primary evidence for this interaction in the vibrational spectra is the aforementioned extreme broadening of the O–H stretching band in the IR spectrum. docbrown.inforesearchgate.net This broadening arises from the distribution of O–H bond energies within the hydrogen-bonded network.

The formation of the dimer involves two O–H···O=C hydrogen bonds, creating a stable eight-membered ring. This strong interaction significantly perturbs the vibrational frequencies of the carboxyl group compared to the monomeric form. For example, the C=O stretching frequency is typically lowered (a red shift) due to the weakening of the carbonyl bond as the oxygen atom accepts a hydrogen bond. Conversely, the O–H bending frequencies are shifted to higher wavenumbers (a blue shift). Low-frequency techniques, such as terahertz time-domain spectroscopy, can be used to probe the intermolecular vibrational modes of the dimer directly, such as the stretching and shearing of the hydrogen bonds themselves. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound has not been detailed in the reviewed literature, its solid-state molecular structure can be confidently predicted based on extensive crystallographic studies of benzoic acid and numerous halogenated analogues. rsc.orgresearchgate.net Single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing.

It is expected that this compound crystallizes to form the characteristic centrosymmetric dimers linked by a pair of hydrogen bonds between the carboxyl groups. The molecule itself is likely to be largely planar, with the carboxyl group potentially showing a slight twist relative to the plane of the benzene ring due to steric hindrance from the ortho-chloro substituent.

X-ray analysis would provide precise measurements of key bond lengths. In the carboxylic acid dimer, the C-O single and C=O double bonds of the non-ionized acid tend to equalize in the carboxylate anion, where both C-O distances are approximately 1.26 Å. researchgate.net In the hydrogen-bonded acid dimer, the C=O bond length is expected to be around 1.24 Å, while the C-OH bond length would be longer, approximately 1.29-1.30 Å. researchgate.net The packing of these dimer units in the crystal lattice would be influenced by weaker intermolecular interactions, including halogen bonding and van der Waals forces involving the bromine and chlorine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl group.

The benzene ring is a chromophore, and its characteristic absorption bands are modified by the attached substituents (–COOH, –Br, and –Cl). These groups act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). Specifically, the carboxyl group and the halogen atoms, with their lone pairs of electrons, can donate electron density to the aromatic ring through resonance, which typically results in a bathochromic (red) shift of the π → π* transitions to longer wavelengths compared to unsubstituted benzene.

The main electronic transitions expected are:

π → π Transitions:* These are typically strong absorptions. For substituted benzenes, two main bands are often observed, analogous to the E₂ band (around 204 nm in benzene) and the B band (around 256 nm in benzene). Due to the extensive substitution, these bands in this compound would be shifted to longer wavelengths, likely appearing in the 220-300 nm range.

n → π Transition:* This transition involves the promotion of a non-bonding electron from an oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are symmetry-forbidden and thus exhibit very low intensity (low ε). They typically appear at longer wavelengths than the π → π* transitions, often overlapping with the tail of the much stronger B band.

The solvent used for analysis can also influence the spectrum. Polar solvents can stabilize the ground state through hydrogen bonding with the carbonyl group, often resulting in a hypsochromic (blue) shift of the n → π* transition.

Table 3: Expected Electronic Transitions for this compound
TransitionOriginExpected Wavelength RegionExpected Intensity (ε)
π → π* (E₂-like band)Aromatic Ring~220–250 nmHigh
π → π* (B-like band)Aromatic Ring~260–300 nmMedium
n → π*Carbonyl Group>300 nmLow

Reactivity Profiles and Potential Applications in Chemical Synthesis

Reactions of the Carboxyl Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations to create other functional groups. The electron-withdrawing nature of the four halogen substituents is expected to increase the acidity of the carboxylic proton and enhance the electrophilicity of the carbonyl carbon, potentially accelerating reactions at this site.

The conversion of the carboxylic acid to more reactive acyl derivatives is a cornerstone of its synthetic utility. These transformations are generally high-yielding and proceed under standard laboratory conditions.

Acyl Halides: Treatment of 3-Bromo-2,5,6-trichlorobenzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is the standard method for preparing the corresponding acyl chloride. This highly reactive intermediate is a key precursor for the synthesis of esters and amides.

Anhydrides: Acid anhydrides can be formed from the corresponding carboxylic acid. For instance, reaction of the acyl chloride with a carboxylate salt (such as sodium 3-bromo-2,5,6-trichlorobenzoate) would yield the symmetric anhydride. Mixed anhydrides, which can also be effective acylating agents, can be prepared by reacting the carboxylic acid with another acid chloride or with reagents like polyphosphoric acid (PPA). acs.org

Esters: Esterification of this compound can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a viable route. Alternatively, and often more efficiently, esters can be synthesized from the acyl chloride by reaction with an alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. Palladium-catalyzed cross-coupling reactions have also been developed for the formation of esters from carboxylic acids. researchgate.net

Table 1: Synthesis of Acyl Derivatives from this compound

Derivative Reagent(s) General Conditions
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride Typically heated, can be done neat or in an inert solvent
Anhydride Acyl chloride + Carboxylate salt Reaction in an inert solvent
Ester (Fischer) Alcohol, Acid catalyst (e.g., H₂SO₄) Reversible, often requires removal of water

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel a leaving group. quora.comyoutube.com The reactivity of carboxylic acid derivatives follows the general order: Acyl chloride > Anhydride > Ester > Amide. chadsprep.com

The acyl chloride of this compound would be a highly effective electrophile for these reactions. It is expected to react readily with a wide range of nucleophiles, including:

Alcohols to form esters.

Amines (primary and secondary) to form amides.

Carboxylates to form anhydrides.

Water to hydrolyze back to the carboxylic acid.

The general principle governing these reactions is that the equilibrium favors the formation of the more stable (less reactive) carbonyl compound, meaning the leaving group must be a weaker base than the incoming nucleophile. masterorganicchemistry.com

Reactivity of Halogen Substituents

The presence of both bromine and chlorine atoms on the electron-poor aromatic ring allows for a diverse range of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. The different electronic properties and bond strengths of the C-Br and C-Cl bonds often allow for selective reactions at one site over the others.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. researchgate.net The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The high density of electron-withdrawing halogen substituents on the ring makes this compound a prime candidate for SNAr reactions.

The rate of SNAr reactions is dependent on the nature of the leaving group, with the general reactivity trend being F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the more electronegative halogens that polarize the C-X bond. Therefore, one of the chlorine atoms would be the most likely site for substitution by strong nucleophiles like alkoxides, thiolates, or amines, especially under forcing conditions. wuxiapptec.comresearchgate.net The precise regioselectivity would be influenced by the combined electronic effects of the other substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In contrast to SNAr reactions, the reactivity of aryl halides in these transformations is primarily governed by the C-X bond strength, following the order I > Br > OTf > Cl. researchgate.net This differential reactivity allows for highly selective functionalization of polyhalogenated aromatic compounds. nih.gov

For this compound, the carbon-bromine bond is significantly weaker than the carbon-chlorine bonds, making it the preferred site for oxidative addition to a Pd(0) catalyst. This enables selective cross-coupling reactions at the C3 position while leaving the chlorine atoms intact for potential subsequent transformations.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base would selectively replace the bromine atom with the corresponding aryl or vinyl group. The carboxylate group itself can act as a directing group in some cross-coupling reactions, influencing selectivity. acs.org

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would install an alkynyl group at the C3 position.

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond by coupling with a primary or secondary amine, again selectively at the C-Br bond.

Table 2: Predicted Site-Selectivity in Reactions of Halogen Substituents

Reaction Type Most Probable Reaction Site Rationale
Nucleophilic Aromatic Substitution (SNAr) One of the Chlorine atoms (C2, C5, or C6) Reactivity order for SNAr: F > Cl > Br. The most electron-deficient position would be favored.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylic acid group is a known ortho-directing group, capable of directing lithiation to the adjacent positions upon treatment with a strong base like n-butyllithium, typically at low temperatures. rsc.orgresearchgate.net However, in this compound, both ortho positions are already substituted with chlorine atoms.

An alternative and more likely pathway for lithiation is halogen-metal exchange. This reaction is generally fastest for bromine compared to chlorine. Therefore, treatment of this compound (or its corresponding ester) with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature is expected to result in selective bromine-lithium exchange at the C3 position.

The resulting aryllithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new substituents. This two-step sequence provides a versatile method for the synthesis of diverse 3-substituted-2,5,6-trichlorobenzoic acid derivatives.

Table 3: Potential Products from Lithiation-Electrophilic Quench Sequence

Electrophile Reagent Example Product Functional Group at C3
Carbon Dioxide CO₂ (gas) Carboxylic acid (leading to a dicarboxylic acid)
Aldehydes/Ketones Acetone, Benzaldehyde Secondary/Tertiary Alcohol
Alkyl Halides Methyl iodide (CH₃I) Methyl group
Disulfides Dimethyl disulfide (CH₃SSCH₃) Methylthio group (-SCH₃)

Due to the limited availability of specific scientific literature and detailed research findings on "this compound" in publicly accessible databases, a comprehensive article that meets the depth and scope of the requested outline cannot be generated at this time. The intricate details regarding its reactivity profiles, the formation of unique polyhalogenated derivatives, and its specific structure-reactivity relationships are not sufficiently documented in the public domain to provide a thorough and scientifically accurate response.

Further research in specialized chemical databases and scientific literature would be necessary to gather the required information to adequately address the detailed subsections of the provided outline.

Environmental Fate and Biogeochemical Cycling Excluding Toxicity

Microbial Degradation Mechanisms

Anaerobic Degradation Pathways

In the absence of oxygen, a different set of microbial processes, known as reductive dehalogenation, becomes the primary mechanism for the breakdown of halogenated aromatic compounds.

Reductive dehalogenation is a process where a halogen substituent on an aromatic ring is replaced by a hydrogen atom. epa.gov This reaction is a type of respiration where the halogenated compound serves as the terminal electron acceptor. psu.edu This process is critical in anoxic environments for the detoxification and degradation of these persistent pollutants. epa.gov The removal of halogens makes the aromatic ring less toxic and more susceptible to further degradation. epa.gov

The anaerobic degradation of polyhalogenated benzoates often proceeds through a sequential dehalogenation process, where halogens are removed one by one. For example, the anaerobic degradation of 2,3,6-trichlorobenzoic acid has been observed to produce 2,5-dichlorobenzoic acid as an intermediate. oup.com Similarly, studies with other chlorinated benzoates have shown a stepwise removal of chlorine atoms, leading to the accumulation of less chlorinated intermediates before complete degradation. epa.govacs.org The specific sequence of dehalogenation can depend on the microbial community present and the specific congener being degraded. acs.org

Anaerobic degradation of halogenated compounds is often carried out by complex microbial consortia rather than single microbial species.

Desulfomonile tiedjei : This well-studied anaerobic bacterium is capable of reductive dehalogenation of 3-chlorobenzoate (B1228886). researchgate.net It can utilize the energy from this dehalogenation for its growth. researchgate.net

Rhodopseudomonas palustris : This photosynthetic bacterium has been shown to anaerobically degrade 3-chlorobenzoate and 3-bromobenzoate. oup.com Some strains require benzoate (B1203000) as a co-substrate for the degradation of 3-chlorobenzoate. researchgate.net The ability to degrade these compounds can be acquired through mutations that enhance the metabolic pathway. nih.gov

Interactive Data Table: Microorganisms in Anaerobic Dehalogenation

Microbial Species/ConsortiaHalogenated SubstrateKey ProcessReference
Desulfomonile tiedjei3-chlorobenzoateReductive dehalogenation for energy researchgate.netresearchgate.net
Rhodopseudomonas palustris3-chlorobenzoate, 3-bromobenzoateAnaerobic photoheterotrophic degradation researchgate.netoup.comnih.gov
Anaerobic lake sedimentsVarious chlorobenzoatesSequential reductive dehalogenation acs.org
Co-culture of anaerobic and aerobic bacteria2,3,6-trichlorobenzoic acidMineralization oup.com

Characterization of Environmental Transformation Products

The environmental transformation of 3-Bromo-2,5,6-trichlorobenzoic acid, a halogenated aromatic compound, is expected to proceed through various reactions, primarily dictated by the surrounding environmental conditions. While specific studies on this exact compound are limited, the degradation pathways can be inferred from research on similar halogenated benzoic acids. The primary transformation process, especially under anaerobic conditions, is reductive dehalogenation. epa.gov In this process, a halogen substituent (bromine or chlorine) is removed and replaced by a hydrogen atom. This reaction is energetically favorable, as halogenated aromatics are effective electron acceptors. psu.edu

Under aerobic conditions, the initial attack on the aromatic ring is typically mediated by oxygen-dependent enzymes like dioxygenases. asm.org This can lead to the formation of hydroxylated intermediates. For many chlorobenzoates, degradation pathways converge on the formation of chlorocatechols, which are then further metabolized. asm.org Given the structure of this compound, a series of dehalogenation and hydroxylation steps would lead to a variety of lesser-halogenated and hydroxylated benzoic acids. For instance, the microbial decomposition of polychlorinated biphenyls (PCBs) can result in the formation of chlorobenzoates, which are then subject to further microbial transformation. chemicalbook.com

The table below outlines potential transformation products based on established degradation pathways for analogous compounds.

Transformation Process Potential Products Governing Condition
Reductive Debromination2,5,6-Trichlorobenzoic acidAnaerobic
Reductive Dechlorination3-Bromo-2,5-dichlorobenzoic acid, 3-Bromo-2,6-dichlorobenzoic acid, 3-Bromo-5,6-dichlorobenzoic acidAnaerobic
Oxidative Dehalogenation/HydroxylationBrominated and chlorinated catecholsAerobic
Sequential DehalogenationDihalo- and monohalogenated benzoic acids, Benzoic acidAnaerobic

Modeling and Prediction of Environmental Behavior

Predictive models are essential tools for assessing the environmental fate of chemicals like this compound, especially when experimental data is scarce. whiterose.ac.uk These models use the chemical's structure to estimate its behavior and degradation.

Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters

Quantitative Structure-Property Relationships (QSPR) are computational methods that correlate a compound's molecular structure with its physical, chemical, and environmental properties. whiterose.ac.uk For halogenated benzoic acids, QSPR models can predict parameters such as soil sorption, hydrophobicity, and dissociation constants. whiterose.ac.uk

Computational Modeling of Degradation Rates and Pathways

Computational models can extrapolate degradation pathways and estimate reaction rates. Expert systems and artificial intelligence programs, such as MultiCASE and META, can help evaluate a chemical's fate by predicting its biodegradability and transformation products under specific conditions. oup.com These programs are trained on large datasets of known reactions and can identify molecular substructures that promote or inhibit biodegradation. oup.com

Furthermore, quantum chemical methods like density functional theory (DFT) can be employed to study degradation mechanisms at a molecular level. researchgate.net This approach has been used to investigate the anaerobic degradation of polybrominated diphenyl ethers (PBDEs) by calculating the C-Br bond dissociation energies to predict the sequence of debromination. researchgate.net A similar computational study on this compound could elucidate the relative likelihood of breaking the C-Br versus the C-Cl bonds and predict the most probable initial degradation steps and subsequent intermediates.

Impact of Environmental Conditions (e.g., pH, redox potential, oxygen availability) on Degradation

The degradation of this compound is highly dependent on ambient environmental conditions, which determine the active degradation mechanisms and their rates. researchgate.net

Oxygen Availability: The presence or absence of oxygen is a primary determinant of the degradation pathway.

Aerobic Conditions: In the presence of oxygen, oxidative degradation pathways are favored. Bacteria utilize dioxygenase enzymes to initiate the breakdown of the aromatic ring, often leading to the formation of halogenated catechols. asm.org

Anaerobic Conditions: In the absence of oxygen, reductive dehalogenation is the dominant initial step. researchgate.net Halogenated compounds act as electron acceptors in a process known as organohalide respiration. psu.edu A compound with more halogen substituents is more oxidized and therefore more susceptible to reduction. epa.gov

Redox Potential (Eh): The redox potential of the environment is a critical factor, particularly for anaerobic degradation. Reductive dehalogenation occurs more readily in environments with low redox potentials. Well-oxidized soils typically have redox potentials from +0.4 to +0.8 V, whereas extremely reduced soils can have potentials from -0.1 to -0.5 V. epa.gov The dehalogenation of many aromatic compounds is coupled with redox potentials ranging from 0 to +1.2 V. epa.gov The specific redox potential required for the dehalogenation of this compound would influence where and how quickly it degrades in soil and groundwater.

pH: The pH of the soil and water can influence the degradation of this compound in several ways. It affects the speciation of the compound (the equilibrium between the acidic and conjugate base forms), which can alter its bioavailability and susceptibility to enzymatic attack. psu.edu The pH also directly impacts the energetics of dehalogenation reactions and the activity of the microbial populations responsible for the degradation. psu.eduresearchgate.net

The following table summarizes the influence of key environmental factors on the degradation of halogenated benzoic acids.

Environmental Factor Impact on Degradation of this compound
Oxygen Availability Determines whether degradation is primarily oxidative (aerobic) or reductive (anaerobic). asm.orgresearchgate.net
Redox Potential (Eh) Crucial for anaerobic reductive dehalogenation; lower redox potentials favor the removal of halogen substituents. epa.gov
pH Affects the chemical speciation, microbial activity, and energetics of dehalogenation reactions. psu.edu
Temperature Influences the rate of microbial metabolism and chemical reactions. researchgate.net

Analytical Methodologies for Environmental and Metabolic Research

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and most critical step in the analysis of 3-Bromo-2,5,6-trichlorobenzoic acid from complex matrices such as soil, water, and biological tissues is the extraction and sample cleanup. The goal is to isolate the target analyte from interfering substances that could compromise the accuracy of subsequent chromatographic and spectrometric analyses.

For food matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for various acid herbicides, including related chlorinated benzoic acids. researchgate.net This procedure typically involves adding water to the sample, followed by extraction with an acidified solvent like 1% formic acid in acetonitrile (B52724). researchgate.net The acetonitrile phase is then separated from the aqueous layer by salting out with agents such as magnesium sulfate (B86663) and sodium chloride, followed by centrifugation. researchgate.net This approach is advantageous as it is fast and minimizes the use of large volumes of organic solvents. researchgate.net

For aqueous samples like groundwater, solid-phase extraction (SPE) is a commonly employed technique. researchgate.net SPE allows for the concentration of the analyte from a large volume of water and the removal of interfering matrix components. The selection of the sorbent material is critical and depends on the physicochemical properties of the analyte. For acidic compounds like halogenated benzoic acids, C18 cartridges are often utilized. researchgate.net

General sample preparation for benzoic acids may also involve homogenization of the sample in a food processor, followed by extraction with a solvent such as 80% ethanol. usda.gov Subsequent steps can include shaking, centrifugation, and filtration to obtain a clear extract for analysis. usda.gov In some cases, derivatization may be attempted to improve the volatility or detectability of the compound, particularly for gas chromatography, although forming a derivative for some halogenated benzoic acids can be challenging. wa.gov

Chromatographic Separation Methods

Chromatography is the cornerstone for separating this compound from other compounds in the prepared extract before its detection and quantification. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While direct analysis of this compound by GC can be challenging due to its low volatility, derivatization to a more volatile ester form can facilitate analysis. GC is often paired with highly sensitive detectors.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to halogenated compounds, making it well-suited for detecting molecules like this compound which contains both bromine and chlorine atoms. wa.gov The presence of these electronegative halogens results in a strong signal from the ECD. wa.govresearchgate.net

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds, but it is generally less sensitive to halogenated compounds compared to the ECD. osha.gov It may be used when high concentrations of the analyte are expected or when a universal detector is required. osha.gov

The Environment Agency in the UK utilizes GC-mass spectrometry (GC-MS) for screening water samples for a wide array of chemical compounds, including 2,3,6-trichlorobenzoic acid, which indicates the applicability of GC-based methods for this class of compounds. amazonaws.comamazonaws.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile, polar, and thermally labile compounds like this compound. Reversed-phase (RP) HPLC is the most common mode used for this purpose.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comthermofisher.com The separation is based on the analyte's hydrophobic interactions with the stationary phase. For acidic compounds, the pH of the mobile phase is often adjusted to suppress ionization and improve retention and peak shape. A typical mobile phase for analyzing chlorinated benzoic acids consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer (LC-MS). sielc.comsielc.com HPLC methods have been successfully used to evaluate the degradation of related compounds like 2-chlorobenzoic acid by bacteria isolated from landfill soils. academicjournals.org

Table 1: Example HPLC Conditions for Halogenated Benzoic Acids
ParameterConditionReference
ColumnNewcrom R1 (Reversed-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
DetectorUV thermofisher.com
NoteFor Mass-Spec compatibility, phosphoric acid is replaced with formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High Performance Liquid Chromatography (UHPLC), utilizes columns packed with smaller particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.

A sensitive method for the determination of various phenoxyacetic acid herbicides and their transformation products, including 2,3,6-trichlorobenzoic acid, in groundwater was developed using UHPLC coupled to tandem mass spectrometry (UHPLC-MS/MS). researchgate.netresearchgate.net This method allowed for the separation of 18 different analytes within a short run time of 11.9 minutes. researchgate.net The use of smaller 3 µm particle columns in HPLC methods can also provide faster UPLC-like applications. sielc.comsielc.com

Spectrometric Detection and Quantification

Following chromatographic separation, spectrometric techniques are used for the unambiguous identification and precise quantification of this compound.

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is the gold standard for trace-level analysis. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is invaluable for identifying metabolites.

In LC-MS/MS analysis, the analyte is first separated by the LC system and then ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly specific and sensitive, allowing for detection at levels as low as 0.00008 µg·L⁻¹ for some related compounds. researchgate.net

A method for 35 different acid herbicides, including trichlorobenzoic acid isomers, utilized LC-MS/MS with fast switching between positive (ESI+) and negative (ESI-) electrospray ionization modes to cover a wide range of compounds in a single run. researchgate.net UHPLC-MS/MS has been effectively used to detect 2,3,6-trichlorobenzoic acid in Irish groundwater, demonstrating its power for environmental monitoring. researchgate.netresearchgate.net The NIST WebBook also provides reference mass spectrum data for 2,3,6-trichlorobenzoic acid, which is essential for its identification. nist.gov

Table 2: Example UHPLC-MS/MS Method Parameters for Herbicide Analysis in Water
ParameterSpecificationReference
TechniqueUltra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) researchgate.net
Analytes Include2,3,6-trichlorobenzoic acid (TBA) researchgate.net
Separation Time11.9 minutes researchgate.net
Limit of Detection (LOD) Range0.00008–0.0047 µg·L⁻¹ researchgate.net
Validation Recoveries71%–118% researchgate.net

Quantitative Determination of Compound Concentration and Metabolites

The quantitative analysis of halogenated benzoic acids, such as this compound and its analogs, is crucial for understanding their environmental fate and metabolic pathways. While specific studies on the metabolism of this compound are not extensively documented, research on the closely related herbicide, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), provides significant insight into the analytical techniques that would be employed.

Research has demonstrated the microbial degradation of 2,3,6-TBA. In a co-culture of anaerobic and aerobic bacteria, 2,3,6-TBA underwent reductive dechlorination at the ortho-position, a critical first step in its breakdown. This process yielded 2,5-dichlorobenzoate (B1240473) (2,5-DBA) as a principal metabolite. oup.com Subsequently, the aerobic bacterium Pseudomonas aeruginosa JB2 was able to utilize 2,5-DBA as a growth substrate, leading to its further mineralization. oup.com The stability and metabolism of 2,3,6-TBA have also been noted in agricultural settings, specifically within wheat plants. wikimedia.org

For environmental monitoring, various chromatographic methods are utilized for the detection and quantification of these compounds. Gas-liquid chromatography (GLC) following an ion pair alkylation derivatization step has been used to determine herbicide residues, including 2,3,6-TBA, in soil samples, achieving detection limits between 0.01 and 0.05 µg/g. nih.gov More advanced and highly sensitive methods, such as Ultra-High Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS), have been developed for the analysis of phenoxyacetic acid herbicides and their transformation products in groundwater. researchgate.net This technique has been successfully applied to detect 2,3,6-TBA alongside other herbicides like dicamba (B1670444) and 2,4-D. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another commonly employed method for the detection and quantification of 2,3,6-TBA in various environmental matrices. solubilityofthings.comamazonaws.com

Table 1: Analytical Methods for the Determination of 2,3,6-Trichlorobenzoic Acid (A Related Compound)

Analytical Technique Matrix Derivatization Detection Limit Reference
Gas-Liquid Chromatography (GLC) Soil Ion Pair Alkylation 0.01-0.05 µg/g nih.gov
UHPLC-MS/MS Groundwater None Not specified researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Environmental Samples Suitable derivative may be used Not specified nih.govsolubilityofthings.com
Gas Chromatography-Mass Spectrometry (GC-MS) Water Not specified 0.5 µg/L amazonaws.com

Immunoassay-Based Detection (if applicable to related compounds)

Immunoassay-based methods offer a rapid and cost-effective approach for screening large numbers of samples for specific contaminants. While no immunoassays developed specifically for this compound are documented, studies on structurally similar compounds demonstrate the feasibility of this technique.

The development of an effective immunoassay relies on the production of antibodies that can recognize and bind to the target molecule or a group of structurally related molecules. Research into immunoassays for the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) has revealed significant cross-reactivity with other chlorinated benzoic acids. Notably, antibodies developed for dicamba exhibited a high degree of cross-reactivity with 2,3,6-trichlorobenzoic acid, ranging from 33% to 52%. This cross-reactivity is attributed to the structural similarities between the molecules. The position of the halogen substituents on the benzoic acid ring plays a critical role in antibody recognition. This finding suggests that an immunoassay designed for a compound like dicamba could potentially be used as a screening tool for the presence of 2,3,6-TBA and other related trichlorobenzoic acids.

Table 2: Antibody Cross-Reactivity with Trichlorobenzoic Acid Isomers

Target Analyte (Immunogen) Related Compound Cross-Reactivity (%) Reference
Dicamba 2,3,6-Trichlorobenzoic acid 33 - 52%
Dicamba 2,3,5-Trichlorobenzoic acid 8.4%

Development of Novel Analytical Standards and Reference Materials

The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental for the accurate calibration of analytical instruments and the validation of quantitative methods. These standards ensure the reliability and comparability of data generated by different laboratories.

While specific reference materials for this compound are not widely listed, analytical standards for the closely related and more commercially prominent herbicide, 2,3,6-trichlorobenzoic acid, are available from various chemical suppliers. These standards are offered as high-purity compounds or as solutions at certified concentrations. For instance, suppliers provide 2,3,6-trichlorobenzoic acid as a neat solid (high-purity compound) and as analytical standard solutions in solvents like methanol, with concentrations typically at 100 mg/L or 1000 mg/L. cpachem.comscharlab.comcrmlabstandard.com These products are often produced under accredited quality systems such as ISO 17034 and ISO/IEC 17025, which guarantees their quality and traceability. scharlab.com

Table 3: Commercially Available Analytical Standards for 2,3,6-Trichlorobenzoic Acid

Supplier Product Type Format Reference
CPAChem Organic CRM High Purity Compound cpachem.com
LGC Standards Reference Material Solid (250 mg, 1 g, 5 g) lgcstandards.com
Scharlab Certified Reference Material High Purity Compound scharlab.com
CRM LABSTANDARD Analytical Standard Solution 100 mg/L or 1000 mg/L in Methanol crmlabstandard.com

Computational and Theoretical Studies in Support of Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure and energetic properties of molecules like 3-bromo-2,5,6-trichlorobenzoic acid.

Electronic Structure Analysis and Molecular Orbitals

The electronic distribution in this compound is heavily influenced by the presence of four halogen substituents (one bromine and three chlorine atoms) and a carboxylic acid group on the benzene (B151609) ring. These substituents exert significant inductive and resonance effects, which collectively shape the molecule's reactivity and electrostatic potential.

The bromine and chlorine atoms are highly electronegative, leading to a net withdrawal of electron density from the aromatic ring. This effect would render the benzene ring electron-deficient. The carboxylic acid group is also an electron-withdrawing group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. For a molecule with multiple electron-withdrawing groups, the energies of both HOMO and LUMO are expected to be lowered. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Energetics of Reaction Pathways (e.g., bond dissociation energies for dehalogenation)

The dehalogenation of this compound is a critical reaction pathway, particularly in the context of its environmental fate and potential for bioremediation. The bond dissociation energy (BDE) for the carbon-halogen bonds (C-Br and C-Cl) is a key parameter in predicting the ease of dehalogenation.

Generally, the C-Br bond is weaker and has a lower BDE than the C-Cl bond, suggesting that reductive dehalogenation would likely occur at the C-Br bond first. Computational studies on similar compounds have shown that the position of the halogen on the ring also influences the BDE. The presence of other electron-withdrawing groups can affect the stability of the resulting radical and, consequently, the BDE.

Table 1: Representative Bond Dissociation Energies (Calculated) (Note: These are hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound is not readily available.)

Bond Predicted Bond Dissociation Energy (kcal/mol)
C-Br 70 - 75
C-Cl (ortho) 80 - 85
C-Cl (meta) 82 - 87

Conformational Analysis and Stability

The primary source of conformational flexibility in this compound is the rotation of the carboxylic acid group relative to the plane of the benzene ring. The steric hindrance imposed by the ortho-substituted chlorine and bromine atoms would likely result in a non-planar arrangement being the most stable conformation. The carboxyl group would be twisted out of the plane of the aromatic ring to minimize steric repulsion with the adjacent halogen atoms. Computational modeling can predict the dihedral angle of this twist and the energy barrier to rotation.

Molecular Modeling and Simulations

Molecular modeling and simulations offer a way to understand the non-covalent interactions and potential biological activity of this compound.

Prediction of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. For this compound, the Hirshfeld surface would likely reveal significant halogen bonding (C-Cl···O, C-Br···O, C-Cl···Cl, C-Cl···Br) and hydrogen bonding involving the carboxylic acid group (O-H···O). These interactions play a crucial role in the crystal packing of the molecule. The analysis provides a fingerprint plot that highlights the relative contributions of different types of intermolecular contacts.

Docking Studies with Relevant Enzyme Active Sites (e.g., dioxygenases)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a protein. For a compound like this compound, which is a halogenated aromatic acid, enzymes such as dioxygenases are relevant targets for studying its potential for biodegradation.

Docking studies could be performed to simulate the interaction of this compound with the active site of a dioxygenase. The results would provide insights into the binding mode, the key amino acid residues involved in the interaction, and a predicted binding energy or docking score. A favorable docking score would suggest that the molecule could be a substrate for the enzyme, initiating the process of its breakdown. For instance, studies on the inhibition of catechol 2,3-dioxygenase by 3-chlorocatechol (B1204754) have shown potent inhibitory effects, suggesting that halogenated aromatics can interact strongly with such enzymes. google.com

Table 2: List of Chemical Compounds

Compound Name
This compound
Bromine
Chlorine
Catechol 2,3-dioxygenase

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of polyhalogenated benzoic acids traditionally involves methods that may utilize hazardous reagents and solvents. Future research is aimed at developing "green" synthetic routes that prioritize sustainability, efficiency, and safety. A key goal is the adoption of one-pot synthesis methods, which reduce waste by minimizing intermediate purification steps. patsnap.com For instance, the synthesis of related compounds like 5-bromo-2-chloro benzoic acid has been achieved by reacting 2-chlorine benzotrichloride (B165768) with brominating agents, followed by hydrolysis, eliminating the need to isolate intermediates. patsnap.com

Future approaches for synthesizing 3-Bromo-2,5,6-trichlorobenzoic acid would focus on:

Catalyst Optimization: Exploring the use of more environmentally benign and recyclable catalysts than traditional Lewis acids like ferric chloride and aluminum chloride. google.com

Alternative Solvents: Replacing hazardous solvents such as chlorosulfonic acid with greener alternatives, including ionic liquids or supercritical fluids. google.com

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperature and pressure) to reduce energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The selective and high-yield chlorination of 2,6-dichlorotoluene (B125461) to produce 2,3,6-trichlorotoluene (B1206156) serves as a model for achieving high product purity and reducing byproducts. patsnap.com

Engineered Microbial Strains for Enhanced Bioremediation Potential

Halogenated aromatic compounds are often resistant to natural degradation, leading to their persistence in the environment. asm.org Bioremediation using microorganisms offers a promising strategy for their removal. While naturally occurring microbes can degrade some chlorinated benzoates, highly substituted compounds like this compound may require engineered strains with enhanced degradative capabilities. nih.govasm.org

Future research in this area will likely focus on:

Gene Cassette Technology: Identifying and cloning genes that encode for enzymes with broad substrate specificity for halogenated aromatics. nih.gov These "gene cassettes" can be transferred into robust host microorganisms to create synthetic operons capable of degrading complex pollutants. nih.gov

Pathway Engineering: Combining metabolic pathways from different organisms to create hybrid strains. For example, integrating genes for anaerobic dehalogenation with aerobic ring-cleavage pathways could enable the complete mineralization of the target compound. researchgate.net

Directed Evolution: Using laboratory evolution techniques to select for microbial strains with improved degradation rates and tolerance to the toxicity of the compound and its intermediates. The improvement of Arthrobacter sp. for 4-chlorobenzoate (B1228818) degradation through continuous culture demonstrates the potential of this approach. asm.org

Investigation of Novel Degradation Pathways and Enzyme Systems

The microbial degradation of halogenated benzoates can proceed through various metabolic routes. oup.com Understanding these pathways is crucial for developing effective bioremediation strategies. For many chlorobenzoates, degradation is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to intermediates like chlorocatechols, which are then further metabolized. asm.orgresearchgate.net

Key areas for future investigation include:

Exploring Microbial Diversity: Screening diverse environments for novel microorganisms capable of degrading highly halogenated benzoates. Photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have been identified that can anaerobically dehalogenate and utilize chlorobenzoates, suggesting that unexplored metabolic capabilities exist in nature. oup.com

Characterizing Novel Enzymes: Identifying and characterizing the enzymes responsible for the initial attack on the molecule. Halobenzoate dioxygenases are of particular interest, as their substrate specificity determines which isomers can be degraded. asm.org Some of these enzymes exhibit broad activity, capable of acting on mono-, di-, and tri-halogenated substrates. asm.org

Anaerobic Dehalogenation: Investigating anaerobic degradation, which often begins with reductive dehalogenation—the removal of halogen substituents. researchgate.net This initial step can detoxify the compound and make the aromatic ring more susceptible to subsequent aerobic degradation. Denitrifying consortia have shown the ability to dehalogenate and metabolize chlorobenzoates, a process that could be harnessed for bioremediation. nih.gov

Degradation PathwayKey Enzyme TypeInitial StepCommon IntermediatesOrganism Example
Aerobic DioxygenaseHydroxylation of the aromatic ring(Chloro)catecholsPseudomonas aeruginosa JB2 asm.org
Anaerobic Reductive DehalogenaseRemoval of halogen substituentLess-halogenated benzoates, Benzoic acidDesulfomonile tiedjei researchgate.net
Photoheterotrophic DehalogenaseRemoval of halogen substituentBenzoic acidRhodopseudomonas palustris oup.com

Advanced Analytical Techniques for Ultrasensitive Detection in Environmental Matrices

The ability to detect and quantify trace amounts of this compound in complex environmental samples like water and soil is essential for monitoring its fate and transport. Future research will focus on enhancing the sensitivity, specificity, and efficiency of analytical methods. researchgate.net

Promising directions include:

Chromatography-Mass Spectrometry Coupling: The combination of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) is the cornerstone of modern trace analysis. researchgate.netresearchgate.net Ultra-high-performance liquid chromatography (UHPLC)-MS/MS offers exceptional sensitivity, with detection limits for related herbicides reaching the nanogram-per-liter (ng/L) level in water samples. researchgate.net

Improved Sample Preparation: Developing more efficient and greener extraction techniques to isolate the target compound from complex matrices. This includes optimizing solid-phase extraction (SPE) and exploring novel materials for selective analyte capture.

Derivatization Strategies: For GC-based analysis, polar compounds like halogenated benzoic acids often require derivatization to increase their volatility and thermal stability. tdx.cat Future work could explore new, faster, and more robust derivatization reagents than traditional silylating agents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA). tdx.cat

High-Throughput and Green Analytical Methods: Developing rapid analytical workflows that minimize solvent consumption and waste, aligning with the principles of green analytical chemistry. researchgate.net

Analytical TechniquePrincipleDerivatizationTypical Application
UHPLC-MS/MS Separation by liquid chromatography followed by mass-based detection.Not usually required.Detection of herbicides and their degradation products in groundwater. researchgate.net
GC-MS Separation by gas chromatography followed by mass-based detection.Often required (e.g., silylation) to increase volatility. tdx.catIdentification of pesticides and by-products in environmental degradation studies. researchgate.net
Ion Chromatography Separation based on ionic interactions.Not required.Analysis of radiolytic degradation products of pesticides. yok.gov.tr

Exploration of Structure-Property Relationships for Targeted Chemical Functionalities

Understanding the relationship between the molecular structure of halogenated benzoic acids and their physicochemical properties is fundamental to predicting their behavior and designing new functional molecules. The number, type, and position of halogen atoms on the benzene (B151609) ring profoundly influence properties such as acidity, crystal structure, and thermodynamic stability. mdpi.comnist.gov

Future research will leverage a combination of experimental and computational methods to:

Predict Thermodynamic Properties: Employ high-level quantum-chemical methods to calculate properties like enthalpies of formation and vaporization. researchgate.netresearchgate.net These theoretical predictions, when validated by experimental data, can help create robust models for a wide range of substituted compounds.

Model Environmental Fate: Use structure-property relationships to predict the environmental behavior of compounds like this compound, including its solubility, partitioning in soil, and susceptibility to degradation.

Design Functional Materials: Apply the understanding of how halogen substitution affects molecular interactions to design new materials. For example, this knowledge is valuable in pharmaceutical research for developing drug candidates with desired solubility and stability profiles. researchgate.net The steric and electronic effects of ortho-substituents, which can force the carboxylic group to rotate out of the plane of the aromatic ring, are a key consideration in molecular design. mdpi.com

Q & A

Q. What are the standard synthetic routes for 3-bromo-2,5,6-trichlorobenzoic acid?

Methodological Answer: The synthesis typically involves halogenation of a benzoic acid precursor. A common approach is sequential halogenation using bromine and chlorine sources under controlled conditions. For example:

  • Halogenation of 2,5,6-trichlorobenzoic acid : Bromine is introduced at the 3-position via electrophilic aromatic substitution using FeBr₃ as a catalyst .
  • Flow chemistry : Optimized for regioselectivity, this method avoids toxic solvents (e.g., CCl₄) by using microreactors to control reaction kinetics .

Q. How is this compound characterized analytically?

Methodological Answer: Advanced spectroscopic and chromatographic techniques are employed:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions via characteristic chemical shifts (e.g., Br at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Provides molecular weight verification (e.g., [M-H]⁻ at m/z 311.78) .
  • X-ray Crystallography : Resolves steric effects of halogen groups on the benzene ring .

Q. How do steric and electronic effects influence cross-coupling reactivity of this compound?

Methodological Answer: The compound’s reactivity in Suzuki-Miyaura couplings is modulated by:

  • Steric hindrance : The 2,5,6-trichloro substituents reduce accessibility to the bromine atom, requiring bulky ligands (e.g., SPhos) to enhance catalytic turnover .
  • Electronic effects : Electron-withdrawing Cl groups activate the C-Br bond for oxidative addition but may deactivate the ring toward further electrophilic substitution .

Q. Case Study :

  • Pd-catalyzed coupling : Reaction with phenylboronic acid yields biphenyl derivatives at 60°C with K₂CO₃ as base (yield: 55–65%) .

Q. What strategies resolve contradictions in reported halogenation regioselectivity?

Methodological Answer: Discrepancies in bromine/chlorine positioning arise from competing reaction pathways. Solutions include:

  • Computational modeling : DFT calculations predict thermodynamic control favoring 3-bromo substitution over kinetic pathways .
  • Directed ortho-metalation : Use of directing groups (e.g., -COOH) to enforce regioselectivity during halogenation .

Q. How are hazardous byproducts managed during synthesis?

Methodological Answer:

  • Byproduct identification : GC-MS detects polychlorinated biphenyls (PCBs), mitigated by optimizing stoichiometry .
  • Green chemistry : Replacement of CCl₄ with ionic liquids reduces toxicity and improves recyclability .

Q. Safety Protocol :

  • Use fume hoods and PPE for handling bromine/chlorine gases.
  • Neutralize waste with 10% NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.